Cas no 2243509-11-5 (3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1))

3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1)
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- インチ: 1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
- InChIKey: QBZXMWNGMKAHOV-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CSC=1Cl)C(N)C(=O)O.Cl
3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487640-2.5g |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-15 | |
1PlusChem | 1P027Z0E-50mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 50mg |
$448.00 | 2024-05-25 | |
Aaron | AR027Z8Q-500mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
1PlusChem | 1P027Z0E-1g |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 1g |
$1722.00 | 2024-05-25 | |
Aaron | AR027Z8Q-100mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 100mg |
$666.00 | 2025-02-15 | |
Aaron | AR027Z8Q-5g |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 5g |
$5380.00 | 2023-12-15 | |
Aaron | AR027Z8Q-1g |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 1g |
$1872.00 | 2025-02-15 | |
1PlusChem | 1P027Z0E-100mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 100mg |
$638.00 | 2024-05-25 | |
1PlusChem | 1P027Z0E-500mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 500mg |
$1355.00 | 2024-05-25 | |
Aaron | AR027Z8Q-250mg |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |
2243509-11-5 | 95% | 250mg |
$941.00 | 2025-02-15 |
3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1)に関する追加情報
3-Thiophenepropanoic Acid, α-Amino-2-Chloro-, Hydrochloride (1:1)
The compound with CAS No 2243509-11-5, commonly referred to as 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1), is a chemically synthesized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically a chlorinated derivative of a thiophene-containing propanoic acid. Its structure incorporates a thiophene ring, an amino group, and a chlorine substituent, making it a versatile molecule for research and development.
Recent studies have highlighted the importance of 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) in the field of medicinal chemistry. Researchers have explored its role as a potential building block for drug design, particularly in the development of bioactive molecules. The presence of the thiophene ring imparts unique electronic properties, which can enhance the molecule's ability to interact with biological targets. Additionally, the amino and hydroxyl groups provide opportunities for further functionalization, enabling the creation of derivatives with tailored pharmacological profiles.
In terms of synthesis, 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) is typically prepared through multi-step organic reactions involving chlorination and amino group introduction. The process often requires precise control over reaction conditions to ensure high purity and yield. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize the production process, making it more efficient and scalable for industrial applications.
The compound's properties make it an attractive candidate for use in materials science as well. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique mechanical and electronic properties, which are valuable in applications such as gas storage, catalysis, and sensing technologies.
Moreover, 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) has shown promise in agricultural applications. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yields under stress conditions such as drought or salinity. This dual functionality underscores the compound's versatility across multiple disciplines.
From an environmental perspective, researchers have investigated the biodegradation pathways of 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) to assess its eco-friendliness. Results indicate that under specific microbial conditions, the compound can undergo degradation into less harmful byproducts. This information is crucial for ensuring sustainable practices in its production and application.
In conclusion, 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) stands out as a multifaceted compound with diverse applications across medicine, materials science, and agriculture. Its unique chemical structure and versatile properties continue to drive innovative research efforts aimed at unlocking its full potential.
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